

# The Role of VY-3-135 in Targeting Cancer Metabolism: A Comparative Review

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## Compound of Interest

Compound Name: VY-3-135

Cat. No.: B7715557

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A comprehensive analysis of the Acetyl-CoA Synthetase 2 (ACSS2) inhibitor, **VY-3-135**, reveals its potential in oncology, particularly for tumors reliant on acetate metabolism. This review synthesizes findings from multiple studies, comparing **VY-3-135** with other ACSS2 inhibitors and detailing its mechanism of action, efficacy, and the experimental basis for these findings.

**VY-3-135** is a potent, orally active, and stable inhibitor of ACSS2, an enzyme crucial for cancer cell survival and growth under metabolic stress.<sup>[1][2]</sup> In the nutrient-deprived and hypoxic tumor microenvironment, cancer cells adapt by utilizing acetate as an alternative carbon source.<sup>[2][3]</sup> ACSS2 facilitates the conversion of acetate to acetyl-CoA, a vital molecule for fatty acid synthesis and histone acetylation, thereby supporting tumor progression.<sup>[3][4]</sup> Inhibition of ACSS2 by **VY-3-135** has demonstrated significant anti-tumor effects in preclinical models, particularly in breast cancer.<sup>[2][3]</sup>

## Comparative Efficacy of ACSS2 Inhibitors

**VY-3-135** has been evaluated alongside its earlier analog, VY-3-249, and newer compounds such as AD-8007 and AD-5584. The data consistently show **VY-3-135** to be a highly potent and specific inhibitor of ACSS2.

Compound	IC50 vs ACSS2	Specificity	Key Findings
VY-3-135	44 nM[1][2]	Specific for ACSS2; no inhibition of ACSS1 or ACSS3[1][5]	Potent inhibition of ACSS2-dependent fatty acid metabolism. [1] Represses tumor growth in ACSS2-high preclinical models.[5] [6] Shows greater efficacy in immune-competent vs. immune-deficient mice.[7]
VY-3-249	Less potent than VY-3-135	Not specified	Precursor to VY-3-135 with lower potency and stability.[8]
AD-8007	Not specified	ACSS2 inhibitor	Identified as a brain-penetrant ACSS2 inhibitor.[8][9] Shows significant reduction in tumor growth in brain metastasis models.[8] [9]
AD-5584	Not specified	ACSS2 inhibitor	Also a brain-penetrant ACSS2 inhibitor.[8][9] Demonstrates efficacy in reducing tumor size in ex vivo brain slice models.[8]

## In Vivo Tumor Growth Inhibition

Studies in mouse models of breast cancer have demonstrated the dependency of **VY-3-135**'s efficacy on the tumor's ACSS2 expression levels and the host's immune status.

Animal Model	Tumor Type	Treatment	Outcome
Immune-deficient Mice	ACSS2-high human breast cancer (MDA-MB-468)	VY-3-135 (100 mg/kg/day, PO)	Significant repression of tumor growth.[5]
Immune-deficient Mice	ACSS2-low human breast cancer (WHIM12)	VY-3-135 (100 mg/kg/day, PO)	Mostly ineffective at blocking tumor growth.[5]
Immune-competent Mice	Mouse breast cancer models (A7C11, T11, T12, Brpkp110)	VY-3-135	Stronger tumor growth inhibition compared to immune-deficient mice.[7]

## Brain Permeability of ACSS2 Inhibitors

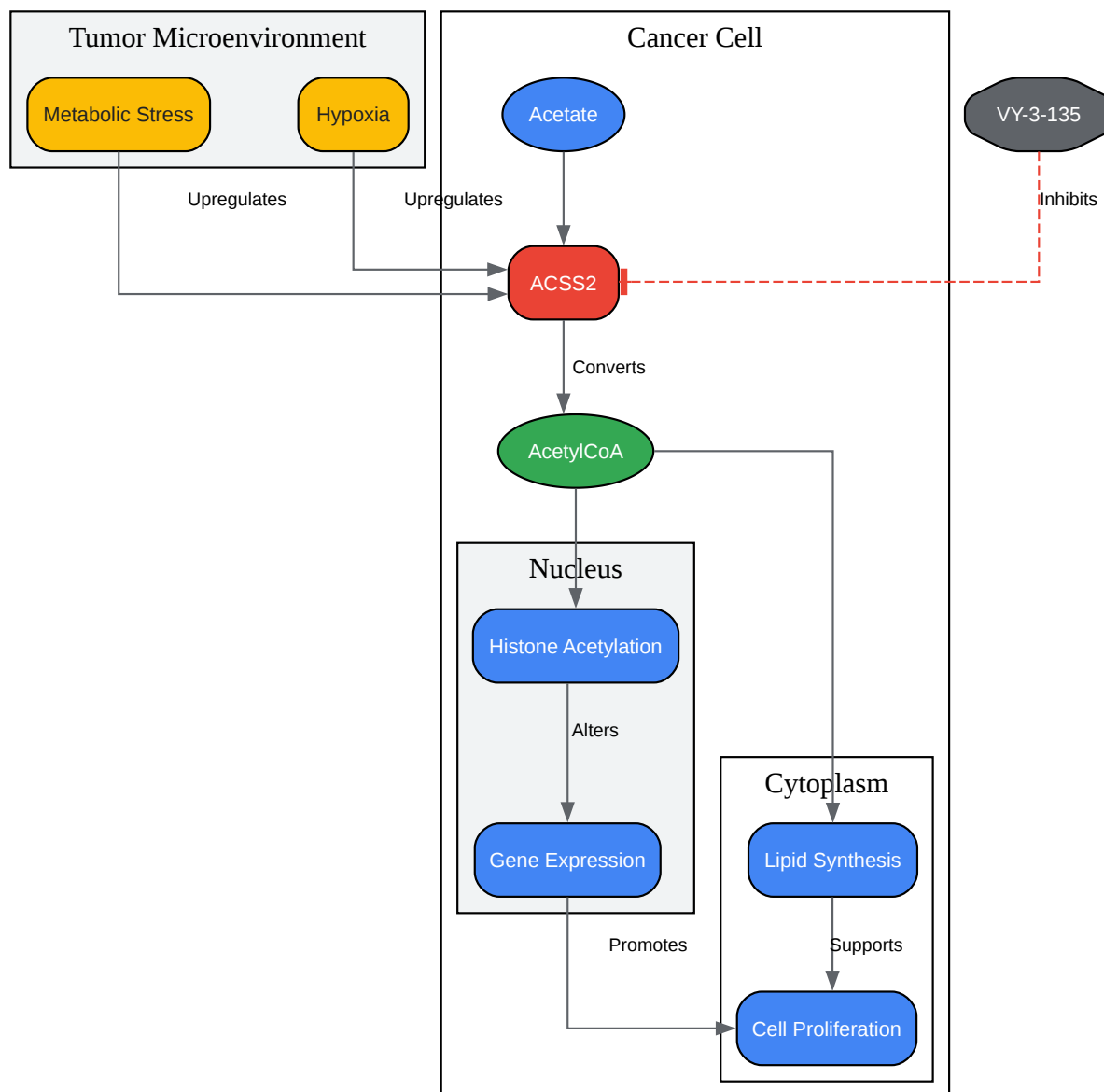
A critical challenge in treating brain metastases is the blood-brain barrier (BBB). Recent studies have focused on developing ACSS2 inhibitors with improved brain permeability.

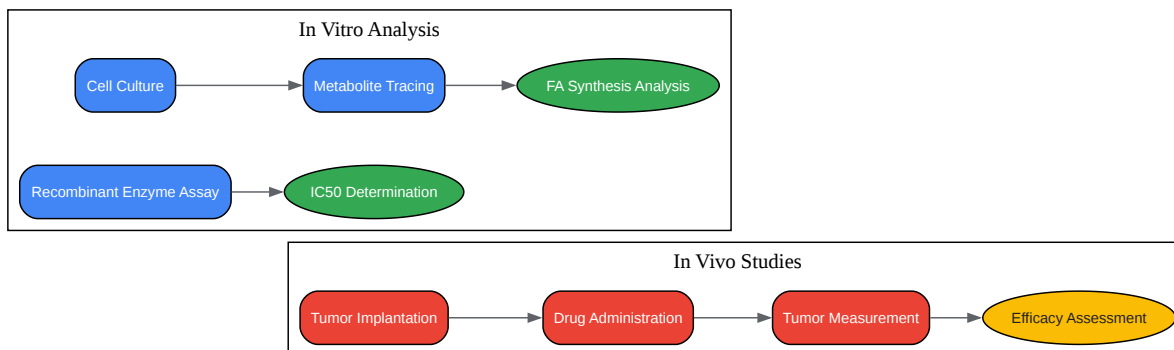
Compound	Brain-to-Blood Ratio	Experimental Details
VY-3-135	Lower permeability	50 mg/kg intraperitoneal injection, measured at 1 hour. [10]
AD-8007	Significantly higher than VY-3-135	50 mg/kg intraperitoneal injection, measured at 1 hour. [10]
AD-5584	Significantly higher than VY-3-135	50 mg/kg intraperitoneal injection, measured at 30 minutes.[10]

## The ACSS2 Signaling Pathway in Cancer

Under metabolic stress, such as hypoxia, cancer cells upregulate ACSS2. ACSS2 then converts acetate into acetyl-CoA, which is utilized for two primary purposes: de novo lipid

synthesis to build new membranes for proliferating cells, and histone acetylation in the nucleus, which alters gene expression to promote cell survival and growth.





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